N-Cyclopropyl-3-methoxybenzamide: Chemical Profiling, Stability Kinetics, and Synthetic Methodologies
N-Cyclopropyl-3-methoxybenzamide: Chemical Profiling, Stability Kinetics, and Synthetic Methodologies
Executive Summary
In contemporary medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). N-cyclopropyl-3-methoxybenzamide (CAS: 506436-61-9) has emerged as a privileged intermediate scaffold. The incorporation of the cyclopropyl ring provides unique conformational rigidity and enhanced metabolic stability compared to linear alkyl chains, while the 3-methoxybenzamide core serves as a versatile handle for late-stage functionalization, particularly in the development of kinase inhibitors and p53 restorative agents[1][2].
As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of its physicochemical properties, validated synthetic methodologies, and forced degradation kinetics, ensuring that drug development professionals can integrate this compound into their workflows with high structural confidence.
Physicochemical Profiling
Understanding the baseline quantitative properties of N-cyclopropyl-3-methoxybenzamide is critical for predicting its behavior in chromatographic systems and biological assays. The data summarized below is aggregated from authoritative chemical databases[3][4].
| Property | Value | Scientific Implication |
| Chemical Name | N-cyclopropyl-3-methoxybenzamide | Standard IUPAC nomenclature. |
| CAS Registry Number | 506436-61-9 | Unique identifier for vendor sourcing[5]. |
| Molecular Formula | C11H13NO2 | Determines exact mass for MS identification. |
| Molecular Weight | 191.23 g/mol | Low MW allows for downstream API mass compliance (Lipinski's Rule of 5). |
| Hydrogen Bond Donors | 1 (Amide N-H) | Facilitates target protein binding (e.g., kinase hinge regions). |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Methoxy -O-) | Contributes to aqueous solubility and receptor interactions. |
| Topological Polar Surface Area | 38.3 Ų | Highly favorable for membrane permeability and oral bioavailability. |
| Rotatable Bonds | 3 | Balances conformational flexibility with target-binding entropy. |
Synthetic Methodologies & Mechanistic Causality
The synthesis of N-cyclopropyl-3-methoxybenzamide and its subsequent functionalization into complex APIs relies on robust, scalable chemistry. The primary entry point is the amide coupling of 3-methoxybenzoic acid with cyclopropylamine.
Fig 1: Synthetic workflow of NCMB and its downstream functionalization into target APIs.
Protocol 1: Optimized Synthesis of N-Cyclopropyl-3-methoxybenzamide
Causality Context: HATU is selected as the coupling reagent over standard carbodiimides (like EDC) due to its superior kinetics in forming the active HOAt-ester. This rapid activation is crucial because cyclopropylamine is highly volatile (boiling point ~50°C); a fast reaction prevents the loss of the amine equivalent. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to drive the reaction without competing for the active ester[1].
Step-by-Step Methodology:
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Activation: Dissolve 3-methoxybenzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Add HATU (1.2 equiv) and stir for 15 minutes at 0°C.
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Base Addition: Add DIPEA (2.5 equiv) dropwise to the mixture. The solution will typically transition to a pale yellow color, indicating the formation of the active ester.
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Amidation: Slowly add cyclopropylamine (1.2 equiv) while maintaining the temperature at 0°C to prevent amine volatilization.
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Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.
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Self-Validating Control (LC-MS): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and inject into the LC-MS. The protocol is self-validating when the starting material peak (M-H) is completely consumed and the product peak (M+H = 192.1) accounts for >95% of the total ion chromatogram.
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Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash the organic layer with 1M HCl (to remove unreacted amine) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product as a white solid.
Stability Data & Degradation Kinetics
N-cyclopropyl-3-methoxybenzamide exhibits excellent thermodynamic stability under standard storage conditions (ambient temperature, protected from light)[6]. However, during formulation or late-stage API synthesis, it may be subjected to environmental stressors. Understanding its degradation pathways ensures that proper handling protocols are established.
Fig 2: Primary forced degradation pathways of N-cyclopropyl-3-methoxybenzamide.
Protocol 2: Stability-Indicating HPLC Assay
Causality Context: A reverse-phase gradient HPLC method is required to separate the moderately lipophilic parent compound from its highly polar degradation products (e.g., 3-methoxybenzoic acid and ring-opened oxidative byproducts). A low-pH mobile phase (0.1% TFA) is utilized to suppress the ionization of the carboxylic acid degradant, ensuring sharp peak shapes and reproducible retention times.
Step-by-Step Methodology:
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System Preparation: Equip the HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm). Set the column oven to 30°C.
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Mobile Phase Configuration:
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Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).
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Mobile Phase B: Acetonitrile with 0.1% TFA.
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Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes, followed by a 3-minute hold at 90% B, and a 5-minute re-equilibration at 10% B. Flow rate: 1.0 mL/min. Detection: UV at 254 nm.
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Self-Validating System Suitability Test (SST): Before analyzing stability samples, inject a resolution mixture containing N-cyclopropyl-3-methoxybenzamide and 3-methoxybenzoic acid. The system is validated only if the resolution (Rs) between the two peaks is > 2.0 and the tailing factor for the parent peak is < 1.5.
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Sample Analysis: Inject 10 µL of the stressed samples (e.g., subjected to 1N HCl at 60°C for 24 hours, or 3% H2O2 at room temperature). Quantify degradation by calculating the relative peak area of the emerging degradant peaks against the parent compound.
Applications in Advanced Therapeutics
The utility of N-cyclopropyl-3-methoxybenzamide extends far beyond basic chemistry; it is a critical structural motif in several advanced therapeutic pipelines:
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Mps-1 and TKK Kinase Inhibitors: The compound is utilized as a precursor to synthesize 6-substituted imidazopyrazines. These APIs act as potent inhibitors of Mps-1, a kinase critical for the spindle assembly checkpoint. Inhibition leads to severe chromosome missegregation and apoptosis in hyperproliferative tumor cells[2][7].
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p53 Restorative Agents: Recent patent literature highlights the use of the 4-amino derivative of this scaffold (synthesized via nitration and subsequent Pd/C reduction) to create compounds that restore wild-type function to mutated p53 proteins, a holy grail in targeted oncology[1][8].
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Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The scaffold is cross-coupled with quinazoline cores to generate highly selective FGFR inhibitors, which are critical in treating specific genotypically defined cancers[9].
References
-
PubChem Compound Summary for CID 900156 Source: National Center for Biotechnology Information (NCBI) URL:[Link]
- Methods for Treating Cancer (WO2024086809A1)
- 6-Substituted Imidazopyrazines for Use as Mps-1 and TKK Inhibitors (WO2012080236A1)
- Inhibitors of the Fibroblast Growth Factor Receptor (WO2015061572A1)
Sources
- 1. WO2024086809A1 - Methods for treating cancer - Google Patents [patents.google.com]
- 2. WO2012080236A1 - 6-substituted imidazopyrazines for use as mps-1 and tkk inhibitors in the treatment of hyperproliferative disorders - Google Patents [patents.google.com]
- 3. N-cyclopropyl-3-methoxybenzamide | C11H13NO2 | CID 900156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-cyclopropyl-3-methoxybenzamide | C11H13NO2 | CID 900156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-CYCLOPROPYL-3-METHOXYBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2024086809A1 - Methods for treating cancer - Google Patents [patents.google.com]
- 9. WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor - Google Patents [patents.google.com]
